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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline
CAS No.: 54965-60-5
Cat. No.: B13944194
Get Quote
. J

Executive Summary

The quinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the
core for antimalarial (chloroquine), antibacterial (fluoroquinolones), and anticancer agents.[1][2]
While 6- and 8-nitroquinolines are widely explored, the 5-nitro isomer (2-Chloro-4-methyl-5-
nitroquinoline) represents a distinct and underutilized chemical space.[1][2]

This scaffold offers a unique trifunctional platform:

e C2-Chloro: A highly reactive electrophile for nucleophilic aromatic substitution (ngcontent-ng-
c567981813=""_nghost-ng-c1980439775="" class="inline ng-star-inserted">

), enabling rapid library generation.[1]

o C5-Nitro: A masked amine functionality that can be reduced to generate 5-aminoquinolines,
or used as a hypoxia-activated trigger.[1][2]

o C4-Methyl: A steric handle that modulates solubility and receptor binding, or a site for
benzylic oxidation.[1][2]
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This guide provides validated protocols for synthesizing and functionalizing this core to access
novel antimicrobial and anticancer candidates.[1][2]

Chemical Structure & Reactivity Profile

The 2-chloro-4-methyl-5-nitroquinoline molecule (CAS 54965-60-5) is characterized by an
electron-deficient pyridine ring fused to a nitro-substituted benzene ring.[1][2]

Key Electronic Features

 Activation of C2-Cl: The electron-withdrawing nitro group at C5 (via induction and resonance
through the conjugated system) significantly lowers the LUMO energy of the pyridine ring,
making the C2-chlorine atom highly susceptible to displacement by nucleophiles (amines,
thiols, alkoxides).[1][2]

o Regioselectivity: In nucleophilic substitution, the C2 position is orders of magnitude more
reactive than the C4-methyl or the aromatic ring carbons, allowing for chemoselective
functionalization.[1][2]

Visualization: Reactivity Workflow
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Figure 1: Synthetic divergence from the 2-chloro-4-methyl-5-nitroquinoline core.[1][2]

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
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Note: While commercially available, the core can be synthesized if specific isotopologues or
scale-up is required.[1][2]

Obijective: Nitration of 2-chloro-4-methylquinoline. Mechanism: Electrophilic Aromatic
Substitution (SEAr).[1][2]

» Reagents: 2-Chloro-4-methylquinoline (1.0 eq), Fuming ngcontent-ng-c567981813=""
_nghost-ng-c1980439775="" class="inline ng-star-inserted">

(1.5 eq), Conc.
(Solvent/Catalyst).[1]

e Procedure:

o

Dissolve 2-chloro-4-methylquinoline in conc.

at 0°C.

o Add fuming ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-
star-inserted">

dropwise, maintaining temperature < 5°C.[1]
o Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
o Quench: Pour onto crushed ice.

o Workup: Neutralize with ngcontent-ng-c567981813=""_nghost-ng-c1980439775=""
class="inline ng-star-inserted">

to pH 8. Filter the yellow precipitate.[1]

o Purification: The crude solid is a mixture of 5-nitro and 8-nitro isomers.[1][2] Recrystallize
from Ethanol/Acetone or separate via silica gel chromatography (Hexane:EtOAc 8:2).[1][2]
The 5-nitro isomer typically elutes second or is less soluble.[1][2]

o Validation:
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NMR (DMSO-

) shows distinct splitting patterns for the benzene ring protons (C5-nitro vs C8-nitro).

Protocol B: Library Generation via (Displacement of C2-
Cl)

Application: Generating kinase inhibitor libraries or antimicrobial agents.[1][2]

Reagents:

Substrate: 2-Chloro-4-methyl-5-nitroquinoline (1.0 eq)[1][2]

Nucleophile: Primary/Secondary Amine (1.2 eq) (e.g., Morpholine, Piperazine, Aniline)[1][2]

Base: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-
inserted">

(2.0 eq) or

(2.0 eq)[1]

Solvent: DMF or Ethanol (anhydrous)[1][2]
Step-by-Step:

e Setup: In a sealed tube or round-bottom flask, dissolve the quinoline substrate in DMF (0.5
M concentration).

¢ Addition: Add the amine and base.[1][2]
e Reaction: Heat to 80-100°C for 4—12 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

o Note: The 5-nitro group accelerates this reaction compared to the non-nitrated analog.[1]

[2]
o Workup:

o Pour the reaction mixture into ice-cold water (10x volume).
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o The product often precipitates.[1][2] Filter and wash with water.[1][2]

o If no precipitate, extract with EtOAc (3x), wash with brine, dry over ngcontent-ng-
€567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1]

e Yield: Typically 75-90%.[1][2]

Protocol C: Nitro Reduction to 5-Amino-Quinolines
Application: Synthesis of DNA intercalators or precursors for sulfonamide antibiotics.[1][2]
Reagents:

e Substrate: 2-Substituted-4-methyl-5-nitroquinoline[1][2]

e Reductant: Iron powder (5.0 eq) / ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""
class="inline ng-star-inserted">

(aq) OR
(5.0 eq)[1]

e Solvent: Ethanol/Water (3:1)[1][2]

Step-by-Step:

Setup: Suspend the nitro compound in Ethanol/Water.[1][2]

Activation: Add Iron powder and

Reflux: Heat to reflux (80°C) with vigorous stirring for 2—4 hours. The yellow color of the nitro
compound will fade to a fluorescent/pale color of the amine.[1][2]

Filtration: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash with hot ethanol.

[1][2]
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« Isolation: Concentrate the filtrate. Neutralize with ngcontent-ng-c567981813=""_nghost-ng-
€1980439775="" class="inline ng-star-inserted">

if necessary.[1] Extract with DCM.[1][2]

o Storage: 5-Aminoquinolines are oxidation-sensitive.[1][2] Store under inert gas
(Nitrogen/Argon) in the dark.

Therapeutic Applications & SAR Data
Antimicrobial & Antitubercular Activity

Nitroquinolines are bioisosteres of nitroimidazoles (Metronidazole) and nitrofurans.[1][2] The 5-
nitro group is crucial for biological activity, acting as a prodrug that is reduced by bacterial
nitroreductases to toxic radical species.[1][2]

Target Indications:

e Mycobacterium tuberculosis (Mtb): 5-nitroquinolines disrupt the cell wall synthesis or
generate ROS within the mycobacteria.[1][2]

e Leishmania donovani: Quinoline derivatives have shown potency against promastigotes.[1]

[2]

SAR Table: Antimicrobial Potency of 2-Amino-5-Nitroquinoline Derivatives | R-Group (at C2) |
Organism | MIC (ngcontent-ng-c567981813=""_nghost-ng-c1980439775="" class="inline ng-
star-inserted">

g/mL) | Mechanism Note | | :--- | :--- | :--- | :--- | | -NH-CH
CH

-OH | S. aureus (MRSA) | 4 - 8 | Hydrophilic tail improves uptake | | -Piperazinyl-N-Me | M.
tuberculosis | 2 - 4 | Enhanced solubility & permeability | | -NH-Phenyl-4-F | E. coli | > 64 | Poor
activity vs Gram-negatives | | -Cl (Parent) | C. albicans | 16 | Moderate antifungal activity |[1]

Anticancer Agents (Hypoxia-Selective)

Solid tumors often contain hypoxic regions resistant to chemotherapy. 5-Nitroquinolines can
function as Hypoxia-Activated Prodrugs (HAPs).[1][2] In low oxygen, the nitro group is
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enzymatically reduced to a hydroxylamine or amine, which can alkylate DNA or inhibit

topoisomerase.[1][2]

Biological Assay Protocol (In Vitro)

Protocol D: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.

Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final
concentration range: 64 ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""
class="inline ng-star-inserted">

g/mL to 0.125
g/mL.[1]
Inoculation: Add bacterial suspension (

CFU/mL) to each well.

Incubation: 37°C for 18—24 hours (aerobic).

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no
visible growth (turbidity).[1][2]

Controls:
o Positive Control: Ciprofloxacin.[1][2]
o Negative Control: DMSO (solvent only).[1][2]

o Sterility Control: Media only.[1][2]

Visualizing the Structure-Activity Relationship (SAR)
[1][2]
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The following diagram illustrates the pharmacophore optimization strategy for this scaffold.

2-Chloro-4-methyl-
5-nitroquinoline
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Solubility & Target Binding Prodrug Activation / Redox Lipophilicity / Sterics
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Increases Potency & Solubility Reduce to NH2: DNA Binding Linker attachment point

Click to download full resolution via product page
Figure 2: Structure-Activity Relationship (SAR) map for 5-nitroquinoline optimization.
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 Nitration of Quinolines: The nitration of 2-chloro-4-methylquinoline yields both 5-nitro and 8-
nitro isomers.[1][2] Separation is required for pure API synthesis.[1][2]

o Source:[1][2]

» Antileishmanial Activity: 8-nitro and 5-nitro quinolines have been investigated for activity
against Leishmania parasites.[1][2]
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€1980439775="" class="inline ng-star-inserted">
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on chloro-quinolines are standard in medicinal chemistry texts.[1]

o Source:[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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